molecular formula C41H46F2N8O7 B1145588 Posaconazole Succinyl Ester CAS No. 1488301-79-6

Posaconazole Succinyl Ester

Numéro de catalogue: B1145588
Numéro CAS: 1488301-79-6
Poids moléculaire: 800.8 g/mol
Clé InChI: PNRABLJKLZSNNS-VBDJOCTDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Posaconazole Succinyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C41H46F2N8O7 and its molecular weight is 800.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Broad-Spectrum Antifungal Activity

Posaconazole has been identified as a broad-spectrum triazole antifungal with efficacy against a wide range of fungi. Studies have highlighted its potent activity against Candida species, Cryptococcus neoformans, Aspergillus species, Fusarium species, zygomycetes, and endemic fungi, showcasing its promise for treating life-threatening fungal infections often refractory to available therapies (Torres et al., 2005).

Treatment of Coccidioides Immitis Infections

Research on the in vitro and in vivo activities of Posaconazole against Coccidioides immitis indicates its potential for treating this specific type of fungal infection. The study demonstrated posaconazole's superior efficacy compared to itraconazole, further solidifying its role in antifungal pharmacotherapy (González et al., 2002).

Enhancing Drug Supersaturation

A study on the aggregation behavior of hydroxypropyl methylcellulose acetate succinate (HPMC-AS) and its impact on drug supersaturation used posaconazole as a model drug. This research provides insights into how posaconazole's solubility and crystallization inhibition capabilities can be enhanced, thereby improving its bioavailability and therapeutic effectiveness (Wang et al., 2018).

Pharmacokinetic and Pharmacodynamic Profile

The pharmacokinetic and pharmacodynamic profile of Posaconazole, as detailed in clinical pharmacokinetics literature, underlines its broad-spectrum activity, low solubility, and extensive distribution after oral administration. These characteristics make posaconazole a viable candidate for treating fungal infections in immunocompromised patients, such as organ transplant recipients or cancer patients undergoing chemotherapy (Li et al., 2010).

Central Nervous System Fungal Infections

Posaconazole has been evaluated for its efficacy and safety in treating fungal infections that involve the central nervous system (CNS). A clinical trial highlighted its potential as an effective oral medication against CNS fungal infections, providing an alternative to parenteral therapy for patients failing existing antifungal agents (Pitisuttithum et al., 2005).

Mécanisme D'action

Posaconazole, from which Posaconazole Succinyl Ester is derived, exerts its antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, thereby blocking the synthesis of ergosterol, an essential component of the fungal cell membrane .

Safety and Hazards

Posaconazole, the parent drug, is suspected of damaging fertility or the unborn child . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye/face protection .

Analyse Biochimique

Biochemical Properties

Posaconazole Succinyl Ester plays a crucial role in biochemical reactions by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound interacts with the enzyme lanosterol 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol. By binding to the heme cofactor of CYP51, this compound blocks the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation and proliferation . This inhibition can lead to changes in gene expression and metabolic processes within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme cofactor of lanosterol 14α-demethylase (CYP51). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The accumulation of toxic sterol intermediates disrupts the fungal cell membrane, leading to cell death . Additionally, this compound can inhibit other enzymes and signaling pathways, such as the Hedgehog (Hh) pathway, by binding to specific molecular targets and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of fungal growth and prolonged disruption of cell signaling pathways . These effects are observed in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without causing toxicity. These findings highlight the importance of dose optimization in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase (UGT) enzyme pathways . The compound interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, such as albumin, which facilitates its transport in the bloodstream . The compound is also taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and brain. The distribution of this compound is influenced by factors such as tissue permeability and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is primarily localized in the endoplasmic reticulum (ER) and mitochondria, where it exerts its antifungal effects . Targeting signals and post-translational modifications direct this compound to these specific compartments, enhancing its efficacy. The localization of the compound within these organelles allows it to interact with key enzymes and disrupt essential cellular processes, leading to cell death.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Posaconazole Succinyl Ester involves the esterification of Posaconazole with Succinic Anhydride in the presence of a catalyst.", "Starting Materials": [ "Posaconazole", "Succinic Anhydride", "Catalyst (e.g. DMAP)" ], "Reaction": [ "Posaconazole is dissolved in a suitable solvent (e.g. DCM) and reacted with an equimolar amount of Succinic Anhydride in the presence of a catalyst.", "The reaction mixture is stirred at room temperature for several hours until completion.", "The solvent is then removed under reduced pressure and the crude product is purified by column chromatography using a suitable eluent (e.g. DCM/MeOH).", "The purified product is obtained as a white solid and characterized by various spectroscopic techniques (e.g. NMR, IR, MS)." ] }

Numéro CAS

1488301-79-6

Formule moléculaire

C41H46F2N8O7

Poids moléculaire

800.8 g/mol

Nom IUPAC

4-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-4-oxobutanoic acid

InChI

InChI=1S/C41H46F2N8O7/c1-3-37(28(2)58-39(54)15-14-38(52)53)51-40(55)50(27-46-51)33-7-5-31(6-8-33)47-16-18-48(19-17-47)32-9-11-34(12-10-32)56-22-29-21-41(57-23-29,24-49-26-44-25-45-49)35-13-4-30(42)20-36(35)43/h4-13,20,25-29,37H,3,14-19,21-24H2,1-2H3,(H,52,53)/t28-,29+,37-,41-/m0/s1

Clé InChI

PNRABLJKLZSNNS-VBDJOCTDSA-N

SMILES isomérique

CC[C@@H]([C@H](C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

SMILES canonique

CCC(C(C)OC(=O)CCC(=O)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Synonymes

2,​5-​Anhydro-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​2-​(3-​carboxy-​1-​oxopropoxy)​-​1-​ethylpropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​1-​piperazinyl]​phenoxy]​methyl]​-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​1-​(1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.